molecular formula C6H10O5 B2638376 (2R,4S,5R)-4,5-Dihydroxyoxane-2-carboxylic acid CAS No. 2309433-11-0

(2R,4S,5R)-4,5-Dihydroxyoxane-2-carboxylic acid

Cat. No.: B2638376
CAS No.: 2309433-11-0
M. Wt: 162.141
InChI Key: YRPRHLNMFWDGSL-VPENINKCSA-N
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Description

(2R,4S,5R)-4,5-Dihydroxyoxane-2-carboxylic acid is a stereoisomeric compound with significant importance in various scientific fields This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S,5R)-4,5-Dihydroxyoxane-2-carboxylic acid typically involves stereoselective reactions to ensure the correct configuration of the stereocenters. One common method involves the use of stereoisomeric hydrogenated pyromellitic dianhydrides and fluorinated diamines . The reaction conditions often include polar aprotic solvents such as N-methyl-2-pyrrolidinone (NMP) and N,N-dimethylacetamide (DMAc), which facilitate the solubility and reactivity of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar stereoselective methods. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2R,4S,5R)-4,5-Dihydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific transformation. For instance, oxidation of the hydroxyl groups can yield diketones, while reduction can produce diols. Substitution reactions can result in the formation of various derivatives, such as halides or esters .

Scientific Research Applications

Chemistry

In chemistry, (2R,4S,5R)-4,5-Dihydroxyoxane-2-carboxylic acid is used as a chiral building block for the synthesis of complex molecules. Its stereochemistry makes it valuable for creating enantiomerically pure compounds, which are essential in asymmetric synthesis and catalysis .

Biology

In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. Its unique structure allows it to interact with specific enzymes, making it a useful tool for studying enzyme mechanisms and developing enzyme inhibitors .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents, particularly those targeting metabolic disorders or infectious diseases .

Industry

Industrially, this compound is used in the production of high-performance materials, such as thermoplastic polyimides. These materials exhibit excellent thermal and mechanical properties, making them suitable for use in aerospace, electronics, and other high-tech applications .

Mechanism of Action

The mechanism of action of (2R,4S,5R)-4,5-Dihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to therapeutic effects or changes in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R,4S,5R)-4,5-Dihydroxyoxane-2-carboxylic acid apart is its specific combination of stereochemistry and functional groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise control over molecular interactions and transformations .

Properties

IUPAC Name

(2R,4S,5R)-4,5-dihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-3-1-5(6(9)10)11-2-4(3)8/h3-5,7-8H,1-2H2,(H,9,10)/t3-,4+,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPRHLNMFWDGSL-VPENINKCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(COC1C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CO[C@H]1C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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